Absolute Stereochemistry: Single (R)-Enantiomer vs. Racemic Mixture
(R)-1-Boc-2-ethylpiperazine (CAS 393781-70-9) is a single enantiomer with an (R)-configuration at the C2 stereocenter, as confirmed by its absolute stereochemistry designation in the FDA GSRS and PubChem [1][2]. In contrast, the commercially available racemic mixture (CAS 393781-71-0) contains an equimolar (1:1) blend of (R)- and (S)-enantiomers [3].
| Evidence Dimension | Enantiomeric Composition |
|---|---|
| Target Compound Data | 100% (R)-enantiomer (single stereoisomer) |
| Comparator Or Baseline | Racemic 1-Boc-2-ethylpiperazine (CAS 393781-71-0): 50% (R)-enantiomer + 50% (S)-enantiomer |
| Quantified Difference | 2-fold higher concentration of desired (R)-enantiomer per unit mass |
| Conditions | Structural and stereochemical assignment based on FDA GSRS and PubChem authoritative data |
Why This Matters
Procurement of the single enantiomer ensures that all material contributes to the desired stereochemical outcome, reducing waste and avoiding the need for costly chiral separation steps.
- [1] FDA Global Substance Registration System (GSRS). 1-Boc-2-ethylpiperazine, (R)-. Stereochemistry: ABSOLUTE. Defined Stereocenters: 1/1. Accessed April 2026. View Source
- [2] PubChem. (R)-1-Boc-2-ethylPiperazine. Stereochemistry: Absolute. PubChem CID 24728614. Accessed April 2026. View Source
- [3] Chembase. tert-butyl 2-ethylpiperazine-1-carboxylate (CAS 393781-71-0). Racemic mixture. Accessed April 2026. View Source
